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Compound of Interest

Compound Name:
N,N-Dimethyl-6-

quinolinecarboxamide

Cat. No.: B7501858

Get Quote

Executive Summary & Physicochemical Profile
N,N-Dimethyl-6-quinolinecarboxamide is a quinoline-based fragment often utilized as a

scaffold in the synthesis of kinase inhibitors (e.g., c-MET, VEGFR targets) and antimalarial

agents.[1] Its solubility behavior is governed by the interplay between the lipophilic, aromatic

quinoline core and the polar, non-ionizable dimethylcarboxamide moiety.[1]

While the compound exhibits excellent solubility in polar aprotic solvents (DMSO), its aqueous

solubility is strictly pH-dependent due to the basic nitrogen atom in the quinoline ring.[1]

Key Physicochemical Parameters
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Property Value / Description implication for Solubility

Molecular Formula C₁₂H₁₂N₂O MW: 200.24 g/mol

Physical State
Solid (often light yellow

crystals)

Crystalline lattice energy must

be overcome for dissolution.

pKa (Quinoline N)
~4.9 (Estimated based on

Quinoline)

Critical: Becomes protonated

and highly soluble at pH < 4.0.

LogP (Octanol/Water) ~1.5 – 1.8 (Predicted)

Moderate lipophilicity; requires

organic co-solvents for neutral

pH assays.[1]

H-Bond Donors 0

Lacks donors, reducing water

solubility compared to primary

amides.[1]

H-Bond Acceptors 2 (Quinoline N, Amide O)

Good solubility in DMSO;

capable of accepting protons

in acidic media.[1]

Solubility in DMSO (Dimethyl Sulfoxide)
DMSO is the gold standard solvent for N,N-Dimethyl-6-quinolinecarboxamide. The

compound is highly soluble in DMSO due to strong dipole-dipole interactions between the

sulfoxide group of the solvent and the polarized aromatic system of the quinoline.[1]

Solubility Limit[1][3][4]
Experimental Evidence: NMR spectra for this class of compounds are consistently reported

in DMSO-d6, indicating solubility well above 10 mM [1, 2].[1]

Practical Limit: Stock solutions can typically be prepared up to 50–100 mM without

precipitation.[1]

Protocol: Preparation of 50 mM Stock Solution
Objective: Create a stable, precipitation-free stock for biological assays.
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Weighing: Weigh 10.01 mg of N,N-Dimethyl-6-quinolinecarboxamide (MW: 200.24) into a

chemically resistant glass vial (amber glass recommended to prevent photodegradation).

Solvent Addition: Add 1.00 mL of anhydrous DMSO (≥99.9%).

Note: Do not use "wet" DMSO; water absorption can decrease solubility and promote

hydrolysis over long-term storage.[1]

Dissolution: Vortex vigorously for 30 seconds. If solid particles persist, sonicate at 37°C for 5

minutes.

Observation: The solution should appear clear and may have a faint yellow tint.[1]

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

The "DMSO Shock" Phenomenon
When diluting this DMSO stock into aqueous buffers (e.g., for cell assays), a rapid localized

precipitation can occur—known as "DMSO shock."[1]

Mechanism: The exothermic mixing of DMSO and water creates local supersaturation.[1]

Mitigation: Add the DMSO stock dropwise to the vortexing buffer, rather than adding buffer to

the stock.

Solubility in Water & Aqueous Buffers
Water solubility for this compound is low to moderate and is heavily influenced by pH.[1] The

dimethyl substitution on the amide removes the hydrogen bond donors present in primary

amides, reducing its ability to interact with the water network, though it disrupts crystal packing

relative to the parent acid.[1]

pH-Dependent Solubility Profile
The quinoline nitrogen acts as a "solubility switch."[1]

Acidic pH (pH < 4):High Solubility.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b7501858/docs?utm_src=pdf-body#technical-guide-solubility-profiling-handling-of-n-n-dimethyl-6-quinolinecarboxamide-2
https://cdn.caymanchem.com/cdn/insert/38963.pdf
https://cdn.caymanchem.com/cdn/insert/38963.pdf
https://cdn.caymanchem.com/cdn/insert/38963.pdf
https://cdn.caymanchem.com/cdn/insert/38963.pdf
https://cdn.caymanchem.com/cdn/insert/38963.pdf
https://cdn.caymanchem.com/cdn/insert/38963.pdf
https://cdn.caymanchem.com/cdn/insert/38963.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7501858?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism:[2] Protonation of the quinoline nitrogen (N-H⁺) creates a cationic species,

drastically increasing polarity and solvation.[1]

Relevance: Soluble in 0.1 N HCl or acidic HPLC mobile phases.[1]

Neutral/Basic pH (pH > 6):Low Solubility (< 1 mg/mL estimated).

Mechanism:[2] The molecule remains neutral.[1] The hydrophobic aromatic rings

dominate, leading to precipitation or "crashing out" at concentrations > 100 µM.[1]

Protocol: Kinetic Solubility Assessment
Objective: Determine the maximum concentration usable in a biological assay (pH 7.4) before

precipitation occurs.[1]

Preparation: Prepare a 10 mM DMSO stock solution.

Spiking: Into a 96-well plate containing 198 µL of PBS (pH 7.4) per well, spike 2 µL of the

DMSO stock.

Final Concentration: 100 µM (1% DMSO).

Incubation: Shake at room temperature for 2 hours.

Analysis: Measure UV absorbance (approx. 250–300 nm) or analyze via Nephelometry (light

scattering).[1]

Pass: Solution remains clear (Absorbance matches theoretical).

Fail: Solution becomes cloudy or precipitate forms (Absorbance spikes due to scattering).

[1]

Optimization: If precipitation occurs at 100 µM, repeat with 50 µM and 10 µM spikes.

Solubility Decision Tree & Workflow
The following diagram illustrates the logical flow for handling N,N-Dimethyl-6-
quinolinecarboxamide to ensure experimental reproducibility.
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Figure 1: Decision tree for solubilizing N,N-Dimethyl-6-quinolinecarboxamide based on pH

and application.

Troubleshooting & Best Practices
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Issue Probable Cause Corrective Action

Precipitation in PBS
Concentration exceeds kinetic

solubility limit (likely >100 µM).

Reduce concentration or add a

solubilizing agent like

Cyclodextrin (HP-β-CD).

Yellowing of Solution

Oxidation of the quinoline ring

(N-oxide formation) or

photodegradation.[1]

Prepare fresh stock; store

under inert gas

(Nitrogen/Argon) in amber

vials.

"Oiling Out"
Phase separation during

synthesis workup.[1]

The compound is lipophilic.[1]

[3][4] Extract with Ethyl Acetate

or Dichloromethane rather

than attempting to crystallize

from pure water [3].[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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